

# Introduction: The Structural and Synthetic Value of 4-Iodo-2-methylbenzoic Acid

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## Compound of Interest

Compound Name: **4-Iodo-2-methylbenzoic acid**

Cat. No.: **B175291**

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**4-Iodo-2-methylbenzoic acid** is a halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core substituted with both a methyl group and an iodine atom, makes it a highly versatile building block. The carboxylic acid group serves as a handle for amide bond formation or other derivatizations, while the iodine atom is a key functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. This unique combination of reactive sites has positioned **4-Iodo-2-methylbenzoic acid** as a valuable intermediate in the synthesis of novel pharmaceutical agents and advanced materials.<sup>[1][2]</sup> For instance, related iodotoluic acid derivatives are explored as inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a target for diseases involving fibrosis, inflammation, and wound healing.<sup>[1]</sup>

Caption: Molecular Structure of **4-Iodo-2-methylbenzoic acid**.

## Part 1: Core Physicochemical Properties

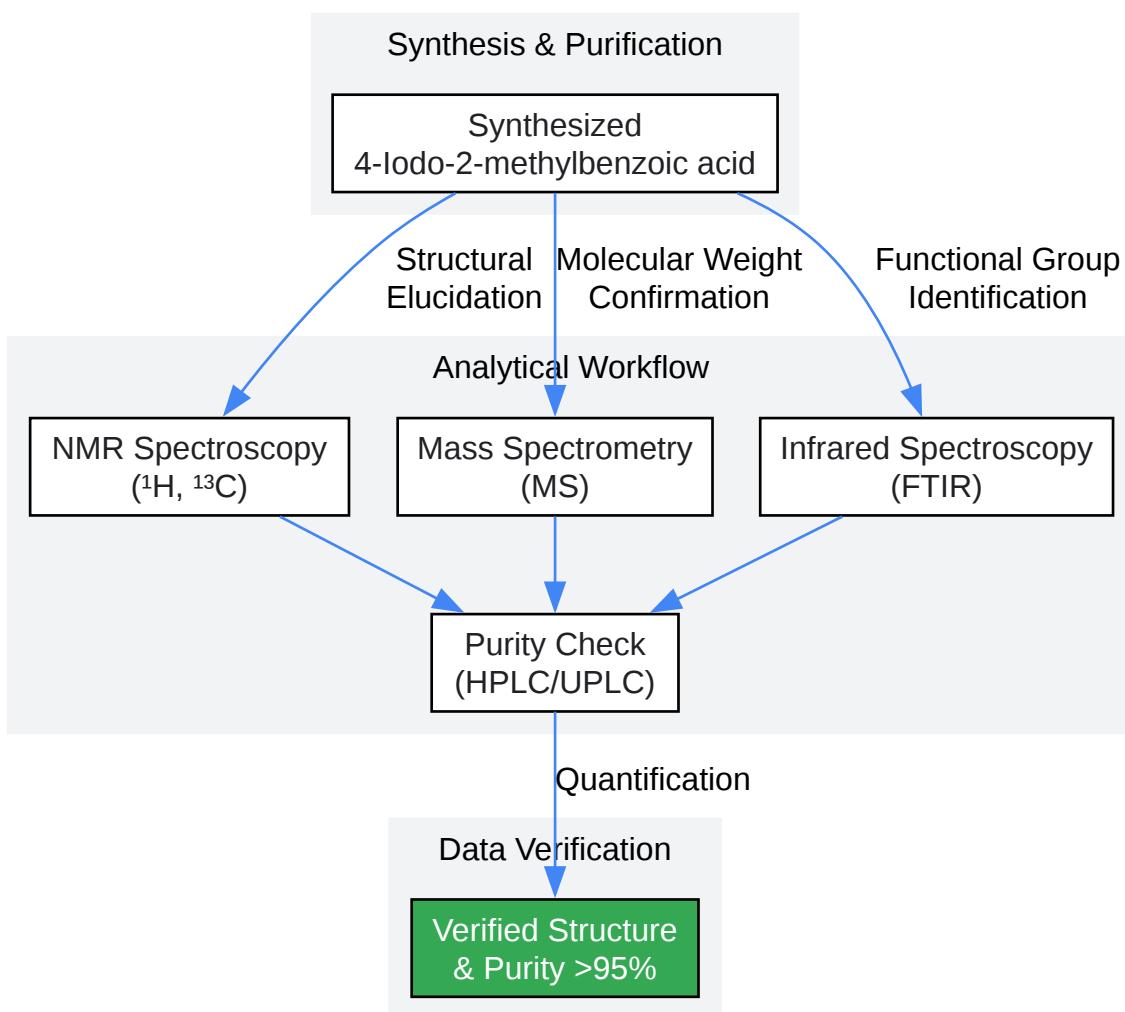
The fundamental physical properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification strategies, and formulation. The properties of **4-Iodo-2-methylbenzoic acid** are summarized below.

Property	Value	Source(s)
CAS Number	133232-58-3	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> IO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	262.04 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White to off-white solid/powder	<a href="#">[1]</a>
Melting Point	172 °C	<a href="#">[1]</a>
Boiling Point	326.5 ± 30.0 °C (Predicted)	<a href="#">[1]</a>
pKa	3.70 ± 0.25 (Predicted)	<a href="#">[1]</a>
Solubility	Slightly soluble in Aqueous Base, Chloroform, DMSO	<a href="#">[1]</a>
Storage Temperature	-20°C to 8°C, under inert atmosphere	<a href="#">[1]</a>

The melting point of 172 °C is a key indicator of purity; a broad melting range would suggest the presence of impurities.[\[1\]](#) Its limited solubility in many common organic solvents but slight solubility in DMSO and chloroform provides a basis for selecting appropriate solvent systems for both reaction and analysis (e.g., NMR spectroscopy).[\[1\]](#)

## Part 2: Spectroscopic and Structural Characterization

Rigorous analytical characterization is non-negotiable in scientific research and drug development. It ensures the identity, purity, and stability of the material. A multi-technique approach is standard practice.



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Caption: Standard analytical workflow for compound characterization.

## Experimental Protocols for Characterization

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Causality: NMR is the most powerful technique for elucidating the precise molecular structure. <sup>1</sup>H NMR confirms the number and connectivity of protons, while <sup>13</sup>C NMR provides information about the carbon skeleton. For **4-Iodo-2-methylbenzoic acid**, specific patterns for the aromatic protons, the methyl group, and the carboxylic acid proton are expected, confirming the substitution pattern.

- Methodology:
  - Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean NMR tube.[4] DMSO-d<sub>6</sub> is often preferred as it can solubilize the compound well and allows for the observation of the acidic carboxylic proton.
  - Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]
  - Data Acquisition: Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm for <sup>1</sup>H NMR) or tetramethylsilane (TMS).[4] Acquire standard <sup>1</sup>H and <sup>13</sup>C spectra.
  - Expected <sup>1</sup>H NMR Features:
    - A singlet for the methyl (-CH<sub>3</sub>) protons.
    - Three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.
    - A broad singlet far downfield for the carboxylic acid (-COOH) proton, which is exchangeable with D<sub>2</sub>O.
  - Expected <sup>13</sup>C NMR Features:
    - A signal for the methyl carbon.
    - Six distinct signals for the aromatic carbons, with the carbon attached to the iodine atom (C-I) showing a characteristic shift.
    - A signal for the carbonyl carbon (-COOH) in the 165-185 ppm range.

## B. Mass Spectrometry (MS)

- Causality: MS provides the exact molecular weight of the compound, confirming its elemental composition.
- Methodology:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) in negative mode to deprotonate the carboxylic acid, yielding the  $[M-H]^-$  ion.
- Data Interpretation: Look for a prominent peak at  $m/z \approx 260.94$ , corresponding to the  $[C_8H_6IO_2]^-$  ion. The high monoisotopic mass of iodine ( $^{127}I$ ) results in a clean and easily identifiable molecular ion peak.

### C. Infrared (IR) Spectroscopy

- Causality: IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
- Methodology:
  - Sample Preparation: The sample, being a solid, is typically analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
  - Data Acquisition: Record the spectrum over the range of  $4000-400\text{ cm}^{-1}$ .
  - Expected Absorption Bands:
    - $\sim 2500-3300\text{ cm}^{-1}$  (broad): O-H stretch of the carboxylic acid, which is typically very broad due to hydrogen bonding.[\[6\]](#)
    - $\sim 1680-1710\text{ cm}^{-1}$  (strong): C=O stretch of the carbonyl group in the carboxylic acid.[\[6\]](#)
    - $\sim 1600\text{ cm}^{-1}$  and  $\sim 1475\text{ cm}^{-1}$ : C=C stretching vibrations within the aromatic ring.[\[6\]](#)
    - $\sim 1200-1300\text{ cm}^{-1}$ : C-O stretching of the carboxylic acid.
    - Below  $600\text{ cm}^{-1}$ : C-I stretching vibration.

## Part 3: Solubility, Stability, and Handling

## A. Solubility Profile and Determination

The observed slight solubility in DMSO, chloroform, and aqueous base is consistent with the molecule's structure.<sup>[1]</sup> The polar carboxylic acid group allows for interaction with polar solvents and deprotonation in base to form a soluble carboxylate salt. The bulky, nonpolar iodophenyl portion limits solubility in highly polar solvents like water but allows for some solubility in moderately polar chlorinated solvents.

- Protocol for Solubility Assessment:

- Solvent Selection: Choose a range of solvents from nonpolar (e.g., hexanes) to polar aprotic (e.g., acetone, DMSO) and polar protic (e.g., ethanol, water).
- Measurement: Add a known mass (e.g., 1 mg) of the compound to a vial. Add the selected solvent dropwise (e.g., 100 µL increments) with vortexing at a controlled temperature (e.g., 25 °C).
- Observation: Visually determine the point of complete dissolution.
- Quantification: Calculate the solubility in mg/mL. Classify as "soluble," "sparingly soluble," or "insoluble" based on standard criteria (e.g., USP).

## B. Stability, Storage, and Safety

- Stability and Storage: **4-Iodo-2-methylbenzoic acid** should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).<sup>[1]</sup> Compounds containing iodo-aromatic moieties can be sensitive to light, potentially leading to de-iodination over time. Proper storage in amber vials, sealed tightly to prevent moisture ingress, is crucial for maintaining its integrity.
- Safety and Handling:
  - Hazard Identification: The compound is classified as an irritant. GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).<sup>[7]</sup>

- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]
- First Aid Measures: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[8]

## Conclusion

**4-Iodo-2-methylbenzoic acid** is a well-defined chemical entity with distinct physical properties that are crucial for its successful application in research and development. Its solid form, defined melting point, and characteristic spectroscopic profile provide clear benchmarks for identity and purity assessment. Understanding its solubility, stability, and handling requirements ensures not only the integrity of experimental outcomes but also the safety of the professionals who work with it. This guide provides the foundational knowledge necessary for scientists to confidently incorporate this versatile building block into their synthetic and drug discovery programs.

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- To cite this document: BenchChem. [Introduction: The Structural and Synthetic Value of 4-Iodo-2-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175291#4-iodo-2-methylbenzoic-acid-physical-properties>]

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